molecular formula C13H15NO3 B1619875 4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid CAS No. 349644-03-7

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid

Cat. No.: B1619875
CAS No.: 349644-03-7
M. Wt: 233.26 g/mol
InChI Key: DNKIZDFFMHNPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid is a chemical compound with the molecular formula C13H13NO3 It is characterized by the presence of a quinoline ring system fused to a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid typically involves the condensation of a quinoline derivative with a butyric acid derivative under specific reaction conditions. One common method involves the use of a quinoline-1-amine and a butyric acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-but-2-enoic acid
  • (3,4-Dihydro-2H-quinolin-1-yl)-acetic acid hydrazide
  • 4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-furo[3,2-b]pyrrolecarboxylic acid ethyl ester

Uniqueness

4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid is unique due to its specific combination of a quinoline ring and a butyric acid moiety. This structural feature imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds .

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(7-8-13(16)17)14-9-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKIZDFFMHNPNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351259
Record name SBB015601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349644-03-7
Record name SBB015601
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid
Reactant of Route 3
4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid
Reactant of Route 4
4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid
Reactant of Route 5
4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid
Reactant of Route 6
4-(3,4-Dihydro-2H-quinolin-1-yl)-4-oxo-butyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.